Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound . These types of compounds have been studied for their potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Research demonstrates the use of related compounds in the synthesis of various heterocyclic systems, which are essential in medicinal chemistry and drug design. For instance, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare various fused pyrimidinones, showcasing the potential of similar compounds in synthesizing diverse heterocyclic structures (Toplak et al., 1999).
- Other research efforts include the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the versatility of similar compounds in creating complex heterocyclic systems (Kumar et al., 2011).
Antimicrobial Activity
- Certain derivatives of similar compounds have shown antimicrobial properties. For instance, a study on pyrazoline and pyrazole derivatives indicated antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).
- Another study synthesized triazolo-thiadiazoles with significant antioxidant and anticancer properties, suggesting potential applications in pharmacology (Sunil et al., 2010).
Biochemical Impacts
- Research on sulfonamide thiazole derivatives, including compounds with similar structural features, demonstrated potential insecticidal agents against pests like Spodoptera littoralis, indicating their use in agricultural chemistry (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound’s inhibitory activity was found to be significant, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM for compounds 14, 13, and 15, respectively .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell proliferation . This can result in apoptosis within cells, particularly in cancerous cells
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancerous cells . This leads to significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells .
Properties
IUPAC Name |
methyl 4-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O3S/c1-33-22(32)15-4-8-17(9-5-15)25-20(31)13-34-23-27-26-21-19-12-18(14-2-6-16(24)7-3-14)28-30(19)11-10-29(21)23/h2-12H,13H2,1H3,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSISQJDWFYMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.